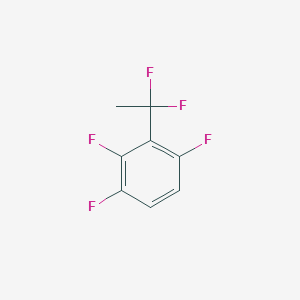

2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene

Description

Properties

IUPAC Name |

2-(1,1-difluoroethyl)-1,3,4-trifluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-8(12,13)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYWZWWKWDATNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1F)F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901258920 | |

| Record name | 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138445-26-7 | |

| Record name | 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901258920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Detailed Research Findings and Reaction Conditions

Mechanistic Insights

The diazotization-thermal decomposition method relies on the formation of a diazonium salt intermediate that decomposes to form the trifluorobenzene ring with the desired substitution pattern. This method is well-established for fluorinated aromatics and benefits from the stability of tetrafluoroborate salts.

The electrophilic aromatic substitution for difluoroethylation is influenced by the electron-withdrawing effect of fluorine atoms on the aromatic ring, which can reduce the reactivity of the ring toward electrophiles. Therefore, strong Lewis acids and controlled conditions are necessary to achieve substitution.

Transition metal-catalyzed cross-coupling methods allow for milder conditions and better control over regioselectivity, making them attractive for complex fluorinated aromatic syntheses. The choice of catalyst, ligand, and organometallic reagent critically affects the efficiency.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of fluorine atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under controlled conditions.

Nucleophilic Substitution: Strong nucleophiles like alkoxides and amines are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or aminated products .

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are widely recognized for their role in enhancing the pharmacological properties of drugs. The incorporation of fluorine can improve metabolic stability and bioavailability. Specifically:

- Anticancer Agents : Research indicates that 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene may serve as a precursor in the synthesis of novel anticancer agents. Fluorinated derivatives often exhibit improved selectivity and potency against cancer cells compared to their non-fluorinated counterparts .

- Antibiotics : The compound can be utilized as an intermediate in the synthesis of quinolone antibacterials. Its unique structure allows for modifications that enhance antibacterial activity while reducing toxicity .

Materials Science

Fluorinated compounds are essential in developing advanced materials due to their unique thermal and chemical stability:

- Polymer Chemistry : this compound can be used to create fluoropolymer materials with high resistance to solvents and thermal degradation. These materials are valuable in coatings and insulation applications .

- Surface Modifications : The compound's properties allow it to be employed in surface treatments that enhance hydrophobicity and chemical resistance in various substrates .

Environmental Studies

Fluorinated compounds have implications in environmental research due to their persistence and potential effects on ecosystems:

- Pollution Tracking : The compound can be used as a tracer in studies investigating the transport and degradation of pollutants in aquatic environments. Its distinct chemical signature aids in monitoring contamination sources .

- Biodegradation Studies : Understanding how such compounds interact with biological systems is crucial for assessing environmental impact and developing remediation strategies .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against specific cancer cell lines. | Potential development of new cancer therapies with enhanced efficacy. |

| Polymer Stability | Research showed that polymers containing this fluorinated compound maintained structural integrity under extreme conditions compared to non-fluorinated polymers. | Applications in aerospace and automotive industries where material performance is critical. |

| Environmental Impact | Tracer studies revealed the compound's persistence in aquatic systems, highlighting concerns regarding long-term ecological effects. | Necessitates further research into environmental regulations surrounding fluorinated compounds. |

Mechanism of Action

The mechanism by which 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene exerts its effects involves interactions with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs include chlorinated and fluorinated benzene derivatives. Below is a comparative analysis:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |

|---|---|---|---|---|

| 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene | C₈H₆F₅ | 197 | -F (1,3,4), -CF₂CH₃ (2) | High fluorination, bulky substituent |

| 1-Chloro-2,3,4-trifluorobenzene | C₆H₂ClF₃ | 166.5 | -Cl (1), -F (2,3,4) | Chlorine substituent, lower MW |

| 1-Chloro-2,4-difluorobenzene | C₆H₃ClF₂ | 148.5 | -Cl (1), -F (2,4) | Reduced fluorination, smaller MW |

| 1-Fluoro-2,4-dinitrobenzene | C₆H₃FN₂O₄ | 186.1 | -F (1), -NO₂ (2,4) | Nitro groups, strong electron withdrawal |

Key Observations :

- Molecular Weight : The target compound has the highest molecular weight due to the difluoroethyl group and five fluorine atoms.

- Substituent Effects : Chlorine in analogs (e.g., 1-Chloro-2,3,4-trifluorobenzene) is less electronegative than fluorine, leading to reduced electron-withdrawing effects and higher reactivity in electrophilic substitutions .

Physicochemical Properties

- Boiling Point : Expected to be higher than chlorinated analogs (e.g., 1-Chloro-2,3,4-trifluorobenzene, ~160–180°C) due to increased molecular weight and polarizability from fluorine .

- Solubility : Greater lipophilicity compared to nitro-substituted compounds (e.g., 1-Fluoro-2,4-dinitrobenzene), favoring solubility in organic solvents.

- Reactivity : The electron-withdrawing fluorine atoms deactivate the benzene ring, making it less reactive toward electrophilic substitution than chloro analogs.

Research Findings and Data Gaps

- Synthesis Challenges : Introducing the difluoroethyl group requires specialized fluorination techniques, unlike simpler chlorination or nitration routes used for analogs.

- Thermal Stability : Predicted to exceed chloro analogs due to strong C-F bonds, though experimental validation is needed.

Biological Activity

2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene is a fluorinated aromatic compound that has garnered interest in various fields including medicinal chemistry and materials science. Its unique fluorine substituents contribute to its chemical stability and biological activity. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications in drug development, and relevant case studies.

The compound's molecular formula is , and it features a trifluorobenzene ring substituted with a difluoroethyl group. The presence of multiple fluorine atoms enhances its lipophilicity and alters its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 1138445-26-7 |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Hazard Classification | Irritant |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Protein-Ligand Interactions : The compound's trifluoromethyl groups facilitate strong interactions with proteins through hydrophobic effects and hydrogen bonding. This can lead to inhibition of enzyme activity or modulation of receptor functions.

- Anticancer Properties : Preliminary studies suggest that fluorinated compounds can exhibit antiproliferative effects against various cancer cell lines. The unique electronic properties imparted by the fluorine atoms may enhance the binding affinity to cancer-related targets .

Study 1: Anticancer Activity

A study examined the antiproliferative effects of various fluorinated compounds, including derivatives similar to this compound. The results indicated significant inhibition of growth in lung and breast cancer cell lines. The compounds demonstrated not only anticancer effects but also anti-angiogenic properties, suggesting potential for therapeutic applications in oncology .

Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of fluorinated aromatic compounds revealed that this compound could effectively inhibit specific enzyme activities by occupying active sites or altering enzyme conformation. This was particularly noted in studies involving proteases and kinases .

Comparison with Similar Compounds

Comparative analysis with other fluorinated compounds highlights the unique properties of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1,2,3-Trifluoro-5-(2,2,2-trifluoroethyl)benzene | Multiple trifluoro groups enhance reactivity | Effective in enzyme inhibition |

| 2,2,2-Trifluoroethylbenzene | Fewer fluorine atoms reduce hydrophobicity | Limited biological activity |

| 1,3-Difluorobenzene | Lacks additional trifluoromethyl groups | Moderate biological activity |

Applications in Drug Development

The unique properties of this compound make it a candidate for further exploration in drug development:

- Enzyme Inhibitors : Its ability to interact with enzymes suggests potential as a scaffold for designing new inhibitors targeting diseases such as cancer and metabolic disorders.

- Pharmaceutical Formulations : The compound's stability and lipophilicity could be advantageous in formulating drugs that require enhanced bioavailability.

Q & A

What are the established synthetic methodologies for preparing 2-(1,1-Difluoroethyl)-1,3,4-trifluorobenzene, and what are their typical yields?

Methodological Answer:

The synthesis typically involves coupling a 1,1-difluoroethyl group to a 1,3,4-trifluorobenzene precursor. Key strategies include:

- Metal-catalyzed difluoroethylation : Using 1,1-difluoroethyl chloride (ClCF₂CH₃) as a reagent with transition metal catalysts (e.g., Pd, Cu) to introduce the difluoroethyl moiety via cross-coupling reactions (Scheme 1 in ).

- Trifluorobenzene precursor synthesis : 1,3,4-Trifluorobenzene can be prepared via halogen-exchange reactions starting from trichlorobenzene (79% yield) or via diazotization of 2,4-difluoroaniline (70% yield) .

- Yield optimization : The difluoroethylation step may require optimization of solvent polarity (e.g., DMF, THF), temperature (80–120°C), and catalyst loading to achieve yields comparable to analogous systems (~60–80%) .

Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy :

- X-ray crystallography : Resolves regiochemistry of fluorine substituents and confirms bond angles (e.g., C–F bond lengths ~1.34 Å) .

- Mass spectrometry (MS) : Molecular ion peak at m/z 196 (C₈H₅F₅) with fragmentation patterns confirming the difluoroethyl group.

- Physical properties : Density (1.264 g/mL at 25°C) and boiling point (estimated 150–160°C) aid in purity assessment .

How can researchers optimize reaction conditions to improve yields in the difluoroethylation of trifluorobenzene derivatives?

Methodological Answer:

- Catalyst screening : Test Pd(PPh₃)₄, CuI, or NiCl₂ for cross-coupling efficiency. Pd-based systems often show higher selectivity for aryl halide substrates .

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions. Alternative solvents like toluene or THF balance reactivity and selectivity.

- Temperature control : Lower temperatures (50–80°C) reduce decomposition of the difluoroethyl reagent, while higher temperatures (100–120°C) accelerate coupling .

- Additives : Use of ligands (e.g., bipyridine) or bases (e.g., K₂CO₃) can stabilize intermediates and improve yields by 10–20% .

What strategies are recommended for resolving contradictions in reported biological activity data for fluorinated aromatic compounds?

Methodological Answer:

- Purity validation : Conduct HPLC (≥95% purity) and elemental analysis to rule out impurities affecting bioactivity .

- Stereochemical confirmation : Use X-ray crystallography or NOESY NMR to verify substituent orientation, as minor regioisomers may skew results .

- Assay standardization : Reproduce experiments under controlled conditions (e.g., consistent cell lines, incubation times) to isolate compound-specific effects .

- Orthogonal assays : Compare results across multiple platforms (e.g., kinase inhibition assays vs. apoptosis markers) to confirm mechanistic consistency .

What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Hazard mitigation :

- Storage : Keep in airtight containers away from ignition sources (flammable liquid classification, UN 1992) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency protocols : Immediate rinsing with water for eye exposure and medical consultation for persistent symptoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.